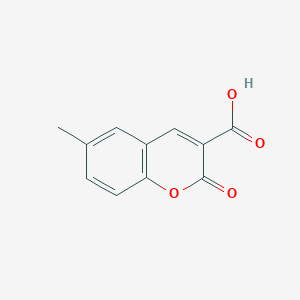

6-methyl-2-oxo-2H-chromene-3-carboxylic acid

Vue d'ensemble

Description

L'acide 6-méthyl-2-oxo-2H-chromène-3-carboxylique est un composé chimique appartenant à la classe des coumarines, connues pour leurs diverses activités biologiques. Ce composé est caractérisé par un système cyclique de chromène avec un groupe acide carboxylique en position 3 et un groupe méthyle en position 6. Les coumarines, y compris l'acide 6-méthyl-2-oxo-2H-chromène-3-carboxylique, sont largement étudiées pour leurs applications thérapeutiques potentielles en raison de leurs propriétés anti-inflammatoires, anticoagulantes et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 6-méthyl-2-oxo-2H-chromène-3-carboxylique implique généralement la condensation de dérivés de salicylaldéhyde avec des β-cétoesters en conditions acides ou basiques. Une méthode courante est la condensation de Pechmann, qui utilise un catalyseur tel que l'acide sulfurique ou le chlorure d'aluminium pour faciliter la réaction. La réaction est effectuée à des températures élevées pour produire le dérivé de coumarine souhaité .

Méthodes de production industrielle

Dans les environnements industriels, la production d'acide 6-méthyl-2-oxo-2H-chromène-3-carboxylique peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité de la réaction et le rendement. L'utilisation de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs écologiques, est également explorée pour minimiser l'impact environnemental du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 6-méthyl-2-oxo-2H-chromène-3-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupes hydroxyle, produisant des dérivés dihydro.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les agents de nitration et les agents de sulfonation sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les coumarines oxydées, les dihydrocoumarines réduites et divers dérivés de coumarines substitués, en fonction des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Chemistry

This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various coumarin derivatives, which are fundamental in developing more complex organic molecules. Its structure allows for modifications that can lead to novel compounds with enhanced properties .

Biology

Research indicates that 6-methyl-2-oxo-2H-chromene-3-carboxylic acid exhibits significant biological activities:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death .

- Anti-inflammatory Activity : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .

- Antioxidant Activity : The compound scavenges free radicals and enhances endogenous antioxidant enzyme activity .

Medicine

The therapeutic potential of this compound is under investigation for several conditions:

- Cancer : Studies are exploring its role as an anticancer agent due to its ability to induce apoptosis in cancer cells.

- Cardiovascular Diseases : Its anti-inflammatory properties may contribute to cardiovascular health by reducing inflammation in blood vessels.

- Neurodegenerative Disorders : Research suggests potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease .

Industry

Beyond its biological applications, this compound is used in:

- Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes.

- Cosmetics : It is incorporated into formulations for its beneficial skin properties.

- Optical Brighteners : The compound's ability to absorb UV light makes it useful in enhancing the brightness of materials .

Antimicrobial Efficacy Study

A comprehensive analysis demonstrated that this compound exhibited potent antimicrobial activity against various pathogens, including bacteria and fungi. In vitro tests showed significant inhibition of growth at low concentrations, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Mechanism Investigation

In a study focused on the anti-inflammatory effects of this compound, researchers found that it significantly reduced levels of inflammatory markers in animal models. The results suggested that the compound could be developed into a therapeutic agent for inflammatory diseases .

Mécanisme D'action

The mechanism of action of 6-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Comparaison Avec Des Composés Similaires

Composés similaires

Coumarine : Le composé parent de la famille des coumarines, connu pour ses propriétés anticoagulantes.

7-Hydroxycoumarine : Un dérivé hydroxylé avec une activité antioxydante accrue.

4-Méthylcoumarine : Un dérivé méthylé avec des activités biologiques similaires.

Unicité

L'acide 6-méthyl-2-oxo-2H-chromène-3-carboxylique est unique en raison de son modèle de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.

Activité Biologique

6-Methyl-2-oxo-2H-chromene-3-carboxylic acid (CAS Number: 10242-13-4) is a member of the coumarin family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a chromene ring system with a carboxylic acid group at the 3-position and a methyl group at the 6-position. Its molecular formula is . The unique substitution pattern of this compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death. Studies have shown that it effectively targets both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, modulating signaling pathways involved in inflammation. This property suggests potential applications in treating inflammatory diseases.

- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, which may protect cells from oxidative stress .

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial effects. For instance, it has shown activity against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range. In one study, it was reported to have an IC50 value against phospholipase A2 of 3.1 ± 0.06 nmol, highlighting its potential as an antimicrobial agent derived from natural sources .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been demonstrated in vitro through assays measuring cytokine production. A significant reduction in TNF-alpha levels was observed when cells were treated with the compound, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Antioxidant Capacity

The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound exhibited substantial scavenging ability, outperforming some standard antioxidants like ascorbic acid in specific assays .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

Propriétés

IUPAC Name |

6-methyl-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJICLQQBBFWGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145066 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-13-4 | |

| Record name | 3-Carboxy-6-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.